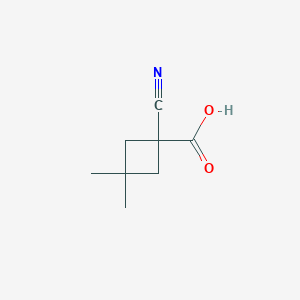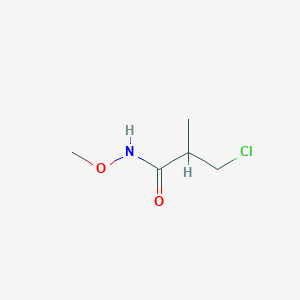![molecular formula C10H9BrN2O2 B1425458 Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1187236-18-5](/img/structure/B1425458.png)
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1187236-18-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate: serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions at the bromine site. This compound is particularly useful in constructing complex molecules with imidazo[1,2-a]pyridine rings, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of molecules with potential therapeutic effects. The imidazo[1,2-a]pyridine core is a common motif in drugs that target central nervous system disorders and cancers due to its ability to interact with biological targets .
Material Science
Researchers in material science explore the use of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate for creating novel materials. Its incorporation into polymers or small molecules can lead to materials with unique electronic or photonic properties, beneficial for developing advanced sensors or optoelectronic devices .
Catalysis
This compound can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes. Its unique structure can stabilize metal centers and facilitate reactions that are crucial in industrial chemistry, such as cross-coupling reactions .
Agrochemical Research
The imidazo[1,2-a]pyridine scaffold is also significant in agrochemical research. Compounds derived from Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate can lead to the development of new pesticides or herbicides with improved safety profiles and efficacy .
Chemical Biology
In chemical biology, this compound is a tool for probing biological systems. Modified versions of this molecule can be designed to interact with specific proteins or DNA sequences, helping to elucidate biological pathways or serve as a diagnostic tool .
Environmental Chemistry
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate: may be used in environmental chemistry to synthesize compounds that can remove pollutants. For example, it can be a precursor for agents that degrade toxic substances or act as sensors for environmental monitoring .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of this compound can be employed as standards or reagents in chromatography and spectroscopy. They help in the accurate quantification and analysis of complex mixtures, which is essential for quality control in various industries .
Safety and Hazards
properties
IUPAC Name |
ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQFCWFNJYWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679696 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
1187236-18-5 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)


![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)


![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)



![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)